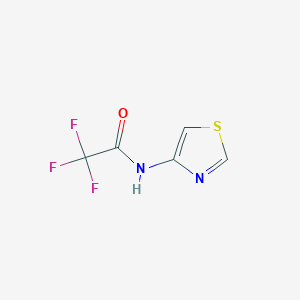

2,2,2-trifluoro-N-(thiazol-4-yl)acetamide

Overview

Description

2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide, also known as TFTA, is an organic compound belonging to the class of thiazoles. It is a colorless solid that is soluble in polar organic solvents such as ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO). TFTA has been used for a variety of scientific research applications, including its role as a reagent in organic synthesis, a catalyst in biocatalysis, and an inhibitor in biochemical and physiological studies. In

Scientific Research Applications

Pharmacology: Antimicrobial and Anticancer Agent

2,2,2-trifluoro-N-(thiazol-4-yl)acetamide: has been studied for its potential as an antimicrobial agent. It has been evaluated for in vitro activity against bacterial and fungal species, showing promise as a new molecule to combat microbial infections . Additionally, its derivatives have been tested for anticancer activity against human breast adenocarcinoma cancer cell lines, indicating its potential use in cancer therapy .

Agriculture: Fungicide and Pesticide Development

In the agricultural sector, thiazole derivatives, which include 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide , are being explored for their use as fungicides and pesticides. Their ability to inhibit microbial growth can be leveraged to protect crops from various diseases and pests .

Material Science: Chemical Synthesis and Modification

This compound is also relevant in material science, where it can be used in the synthesis and modification of materials. Its chemical structure allows for the introduction of fluorine atoms into other compounds, which can significantly alter their physical and chemical properties .

Biochemistry: Enzyme Inhibition and Protein Interaction

In biochemistry, 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide can be used to study enzyme inhibition and protein interactions. The thiazole ring is a key structural component in many biologically active molecules, and its modification can lead to new insights into enzyme mechanisms and drug design .

Industrial Applications: Catalyst and Intermediate

Industrially, this compound serves as a catalyst and an intermediate in various chemical reactions. Its trifluoroacetamide group can be used in the Gabriel synthesis of primary amines, providing a pathway for the synthesis of more complex organic compounds .

Environmental Applications: Biodegradation and Pollution Control

Lastly, the environmental applications of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide include its role in biodegradation processes and pollution control. Thiazole derivatives can be part of the formulation of biocides and other agents that help in reducing environmental contamination .

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives have been studied for their pharmacological activities against various targets . For instance, some thiazole compounds have shown promising antimicrobial activity and anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, molecular docking studies have been carried out to study the binding mode of active compounds with receptors .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Result of Action

Some thiazole compounds have shown promising antimicrobial and anticancer activities .

Action Environment

The compound’s storage conditions suggest that it should be kept at 2-8°c, away from moisture .

properties

IUPAC Name |

2,2,2-trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)4(11)10-3-1-12-2-9-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLAEVGWZIFJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614069 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59134-92-8 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

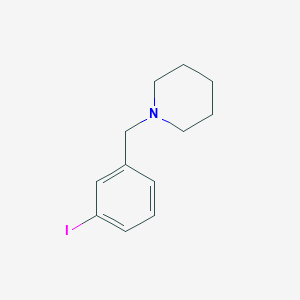

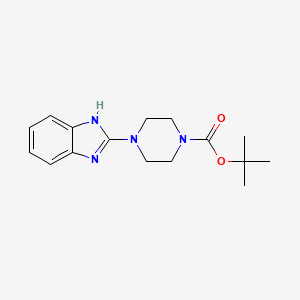

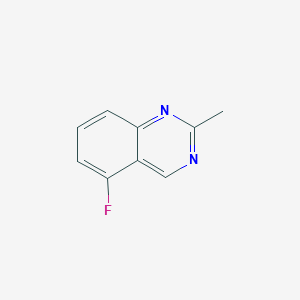

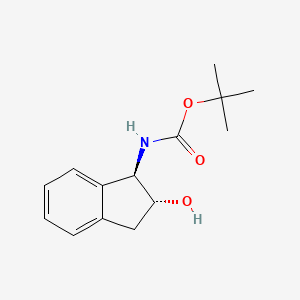

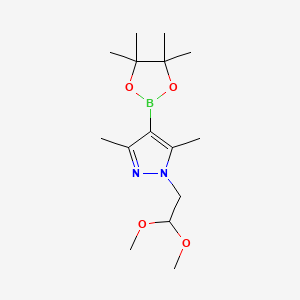

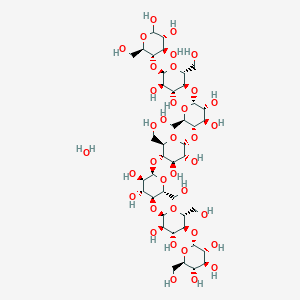

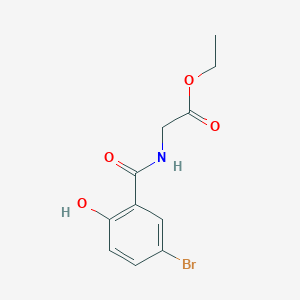

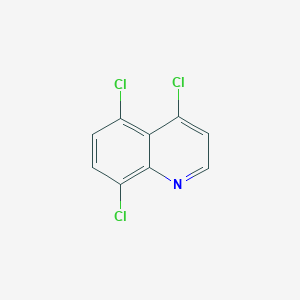

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B1612664.png)